2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol
CAS No.: 1274726-74-7
Cat. No.: VC12018707
Molecular Formula: C12H20N4O
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1274726-74-7 |
|---|---|
| Molecular Formula | C12H20N4O |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 2-[4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C12H20N4O/c13-12-2-1-11(9-14-12)10-16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,10H2,(H2,13,14) |
| Standard InChI Key | VELYTHUFTZBYQQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCO)CC2=CN=C(C=C2)N |
| Canonical SMILES | C1CN(CCN1CCO)CC2=CN=C(C=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol has the molecular formula C₁₂H₂₀N₄O and a molecular weight of 236.31 g/mol. Its IUPAC name, 2-[4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl]ethanol, reflects its three primary components:
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A piperazine ring (C₄H₁₀N₂) substituted at the 1-position.
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A 6-aminopyridin-3-ylmethyl group (C₆H₇N₂) attached to the piperazine nitrogen.
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A 2-hydroxyethyl side chain (C₂H₅O) linked to the piperazine ring.
The canonical SMILES representation, C1CN(CCN1CCO)CC2=CN=C(C=C2)N, provides a topological map of the molecule, highlighting the connectivity between these subunits.
Table 1: Key Identifiers of 2-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol
| Property | Value | Source |
|---|---|---|
| CAS Number | 1274726-74-7 | |
| Molecular Formula | C₁₂H₂₀N₄O | |
| Molecular Weight | 236.31 g/mol | |
| IUPAC Name | 2-[4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl]ethanol | |
| PubChem CID | 55046739 | |
| SMILES | C1CN(CCN1CCO)CC2=CN=C(C=C2)N |
Synthesis Pathways and Reaction Mechanisms
Optimization and Catalysis
The synthesis of related tert-butyl piperazine carboxylates (e.g., tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate) employs visible-light photocatalysis with acridine salts and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) . These conditions, involving oxygen-saturated dichloroethane and blue LED irradiation, achieve yields exceeding 95% . Similar photoredox strategies could be adapted for 2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol to enhance regioselectivity and reduce byproducts.
Physicochemical Properties and Reactivity
Solubility and Stability
The compound’s solubility profile is influenced by its polar functional groups:
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Hydroxyl Group: Enhances water solubility via hydrogen bonding.
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Aminopyridine and Piperazine Moieties: Contribute to solubility in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO).
Stability studies suggest susceptibility to oxidation at the amine sites, necessitating storage under inert atmospheres .
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 2.5–3.5 ppm (piperazine protons), δ 6.5–8.0 ppm (pyridine aromatic protons), and δ 1.5–2.0 ppm (hydroxyethyl protons).
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¹³C NMR: Peaks corresponding to the piperazine carbons (~45–55 ppm), pyridine carbons (~120–150 ppm), and hydroxyethyl carbons (~60–70 ppm).
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Infrared (IR) Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N–H), ~1600 cm⁻¹ (C=N), and ~1050 cm⁻¹ (C–O).
Biological and Pharmaceutical Applications
Mechanistic Insights
The compound’s structure suggests potential interactions with:
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G Protein-Coupled Receptors (GPCRs): Piperazine derivatives are known modulators of serotonin and dopamine receptors.
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Kinase Enzymes: The aminopyridine group may compete with ATP-binding sites in kinases, inhibiting phosphorylation.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | P264: Wash hands after handling |
| H315: Causes skin irritation | P280: Wear protective gloves |
| H319: Causes eye irritation | P305+P351+P338: Rinse eyes |
The compound is classified as a Warning-level hazard, requiring storage at room temperature in airtight containers .
Comparison with Structural Analogs
tert-Butyl 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate
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Molecular Weight: 278.35 g/mol vs. 236.31 g/mol for the subject compound .
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Functionality: The tert-butyl carbamate group enhances lipophilicity, making it more suitable for blood-brain barrier penetration .
2-(6-Aminopyridin-3-yl)ethan-1-ol
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